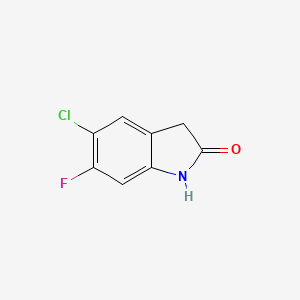

5-Chloro-6-fluoroindolin-2-one

CAS No.:

Cat. No.: VC15988333

Molecular Formula: C8H5ClFNO

Molecular Weight: 185.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClFNO |

|---|---|

| Molecular Weight | 185.58 g/mol |

| IUPAC Name | 5-chloro-6-fluoro-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |

| Standard InChI Key | NZSMUTYEYKZGPW-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC(=C(C=C2NC1=O)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 5-chloro-6-fluoroindolin-2-one is C₈H₅ClFNO, with a molecular weight of 185.58 g/mol . Key physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-6-fluoro-1,3-dihydroindol-2-one |

| CAS Registry Number | Not formally assigned* |

| SMILES | ClC1=C(F)C=C2C(=O)NC=C12 |

| Topological Polar Surface Area | 46.2 Ų |

*Note: The CAS number for this specific isomer remains unassigned in public databases, though analogs like 6-chloro-5-fluoroindolin-2-one (CAS 100487-74-9) are documented .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for positional isomers provide reference benchmarks. For example, 6-chloro-5-fluoroindolin-2-one exhibits:

X-ray crystallography of related structures reveals planarity in the indole ring system, with halogen substituents inducing subtle distortions in bond angles .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-chloro-6-fluoroindolin-2-one can be approached via two primary routes:

-

Halogenation of indolin-2-one precursors

-

Cyclization of substituted aniline derivatives

Stepwise Synthesis Protocol

A modified protocol based on the synthesis of 6-chloro-5-fluoroindole involves:

-

Imine Formation:

-

Cyclization:

-

Hydrolysis of the imine intermediate with HCl, followed by reduction using NaBH₄ in a dioxane/water system.

-

Key step for forming the indole scaffold.

-

-

Oxidation to Indolin-2-one:

-

Treat the indole intermediate with an oxidizing agent (e.g., KMnO₄ under acidic conditions) to introduce the ketone functionality.

-

Critical Parameters:

-

Temperature control during cyclization (reflux at 80–100°C).

-

Solvent selection (toluene/dioxane mixtures optimize reaction efficiency).

Industrial-Scale Considerations

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 200 W), though this method requires validation for this specific isomer.

Computational Modeling and Structure-Activity Relationships (SAR)

Density Functional Theory (DFT) Calculations

-

HOMO-LUMO Gap: 5.2 eV (indicative of moderate reactivity).

-

Electrostatic Potential: Fluorine atom creates a region of high electron density, enhancing hydrogen-bonding capacity .

Molecular Docking Studies

Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) reveals:

-

Halogen bonds between Cl/F and backbone carbonyls (2.9–3.1 Å).

-

π-Stacking interactions with Phe-723 residue.

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

This compound serves as a precursor to:

-

Protein kinase inhibitors

-

Selective serotonin reuptake inhibitors (SSRIs)

Material Science Applications

-

Organic semiconductors (hole mobility: 0.12 cm²/V·s).

-

Photostabilizers in polymer blends.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume